异四氢呋喃基-4-羟丁基特拉唑嗪
描述
Destetrahydrofuranyl-4-hydroxybutanyl terazosin: is a synthetic compound that belongs to the class of alpha-1 adrenergic receptor antagonists. It is a derivative of terazosin, a drug commonly used to treat hypertension and benign prostatic hyperplasia . The compound has a molecular formula of C19H27N5O4 and a molecular weight of 389.4488 .
科学研究应用
Chemistry: In chemistry, destetrahydrofuranyl-4-hydroxybutanyl terazosin is used as a model compound for studying the behavior of alpha-1 adrenergic receptor antagonists. It is also used in the development of new synthetic routes and reaction mechanisms .
Biology: In biology, the compound is used to study the effects of alpha-1 adrenergic receptor antagonists on cellular processes. It is also used in research on the treatment of hypertension and benign prostatic hyperplasia .
Medicine: In medicine, destetrahydrofuranyl-4-hydroxybutanyl terazosin is used in the development of new drugs for the treatment of hypertension and benign prostatic hyperplasia. It is also used in clinical trials to evaluate the efficacy and safety of these drugs .
Industry: In industry, the compound is used in the production of pharmaceuticals. It is also used in the development of new industrial processes for the synthesis of alpha-1 adrenergic receptor antagonists.
安全和危害
According to the safety data sheet, Terazosin, which is likely to have similar properties to Destetrahydrofuranyl-4-hydroxybutanyl terazosin, is harmful if swallowed. It is advised to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a poison center or doctor if swallowed .
作用机制
Target of Action
The primary targets of this compound are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow by controlling the contraction of smooth muscles in blood vessels and the prostate .
Mode of Action
This compound acts as an antagonist for alpha-1 adrenergic receptors . It selectively binds to these receptors, blocking the action of adrenaline and leading to relaxation of smooth muscle in blood vessels and the prostate . This results in lowered blood pressure and improved urinary flow .
Biochemical Pathways
The compound’s action primarily affects the adrenergic signaling pathway. By blocking alpha-1 adrenergic receptors, it disrupts the normal vasoconstrictive effect of adrenaline, leading to vasodilation and a decrease in blood pressure . In the prostate, the relaxation of smooth muscle reduces bladder outlet obstruction .
Pharmacokinetics
The compound is rapidly and completely absorbed, with a peak plasma concentration reached approximately one hour after oral administration . It is metabolized in the liver and excreted in the feces and urine . The half-life of the compound is approximately 12 hours, allowing for once-daily dosing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, food can delay the time to peak plasma concentration . Additionally, age, congestive heart failure, and hypertension can influence the compound’s pharmacokinetics .
生化分析
Biochemical Properties
Destetrahydrofuranyl-4-hydroxybutanyl terazosin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets alpha-adrenergic receptors, leading to the relaxation of smooth muscles in blood vessels and the prostate . This interaction is crucial for its therapeutic effects in treating hypertension and benign prostatic hyperplasia. Additionally, Destetrahydrofuranyl-4-hydroxybutanyl terazosin has been shown to interact with phosphoglycerate kinase 1 (PGK1), an enzyme involved in energy production, thereby protecting motor neurons from cell death .
Cellular Effects
Destetrahydrofuranyl-4-hydroxybutanyl terazosin exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it induces relaxation by inhibiting the alpha-adrenergic receptors, leading to vasodilation and reduced blood pressure . In prostate cells, it alleviates symptoms of benign prostatic hyperplasia by relaxing the smooth muscles in the prostate and bladder neck . Furthermore, Destetrahydrofuranyl-4-hydroxybutanyl terazosin has been found to enhance energy production in motor neurons, thereby delaying the progression of paralysis in motor neuron disease models .
Molecular Mechanism
The molecular mechanism of Destetrahydrofuranyl-4-hydroxybutanyl terazosin involves its binding to alpha-adrenergic receptors, leading to the inhibition of these receptors and subsequent relaxation of smooth muscles . Additionally, it interacts with PGK1, enhancing its activity and increasing energy production in cells . This dual mechanism of action contributes to its therapeutic effects in treating hypertension, benign prostatic hyperplasia, and motor neuron diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Destetrahydrofuranyl-4-hydroxybutanyl terazosin have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that Destetrahydrofuranyl-4-hydroxybutanyl terazosin maintains its efficacy in reducing blood pressure and alleviating symptoms of benign prostatic hyperplasia . In motor neuron disease models, prolonged treatment with Destetrahydrofuranyl-4-hydroxybutanyl terazosin has been associated with sustained protection of motor neurons and delayed progression of paralysis .
Dosage Effects in Animal Models
The effects of Destetrahydrofuranyl-4-hydroxybutanyl terazosin vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces blood pressure and alleviates symptoms of benign prostatic hyperplasia without significant adverse effects . At higher doses, Destetrahydrofuranyl-4-hydroxybutanyl terazosin may cause hypotension, dizziness, and other dose-dependent side effects . In motor neuron disease models, optimal dosages of Destetrahydrofuranyl-4-hydroxybutanyl terazosin have been found to enhance energy production and protect motor neurons, while excessive doses may lead to toxicity and adverse effects .
Metabolic Pathways
Destetrahydrofuranyl-4-hydroxybutanyl terazosin is involved in several metabolic pathways, including those related to energy production and smooth muscle relaxation. It interacts with enzymes such as PGK1, enhancing its activity and increasing ATP production in cells . Additionally, Destetrahydrofuranyl-4-hydroxybutanyl terazosin influences metabolic flux by modulating the activity of alpha-adrenergic receptors, leading to changes in smooth muscle cell metabolism .
Transport and Distribution
Within cells and tissues, Destetrahydrofuranyl-4-hydroxybutanyl terazosin is transported and distributed through various mechanisms. It is primarily transported via the bloodstream, where it binds to plasma proteins and is distributed to target tissues such as blood vessels and the prostate . The compound’s interaction with transporters and binding proteins facilitates its localization and accumulation in specific cellular compartments, enhancing its therapeutic effects .
Subcellular Localization
Destetrahydrofuranyl-4-hydroxybutanyl terazosin exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with alpha-adrenergic receptors and PGK1 . Additionally, post-translational modifications and targeting signals direct Destetrahydrofuranyl-4-hydroxybutanyl terazosin to specific cellular compartments, ensuring its effective action in smooth muscle relaxation and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of destetrahydrofuranyl-4-hydroxybutanyl terazosin involves multiple steps, starting from the basic structure of terazosinCommon reagents used in these reactions include sodium borohydride and various organic solvents .
Industrial Production Methods: Industrial production of destetrahydrofuranyl-4-hydroxybutanyl terazosin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification .
化学反应分析
Types of Reactions: Destetrahydrofuranyl-4-hydroxybutanyl terazosin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
相似化合物的比较
Terazosin: The parent compound, used for treating hypertension and benign prostatic hyperplasia.
Doxazosin: Another alpha-1 adrenergic receptor antagonist with similar applications.
Prazosin: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Destetrahydrofuranyl-4-hydroxybutanyl terazosin is unique due to the presence of the destetrahydrofuranyl and hydroxybutanyl groups, which may enhance its pharmacological properties and efficacy compared to its parent compound and other similar drugs .
属性
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUCXOWQJCTZNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109678-71-9 | |
Record name | Destetrahydrofuranyl-4-hydroxybutanyl terazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109678719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESTETRAHYDROFURANYL-4-HYDROXYBUTANYL TERAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4963R0DEJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。